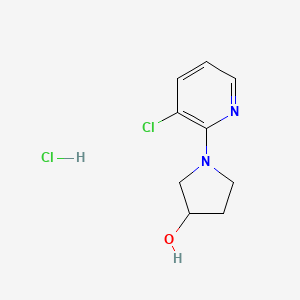

1-(3-Chloropyridin-2-yl)pyrrolidin-3-ol hydrochloride

Description

Properties

IUPAC Name |

1-(3-chloropyridin-2-yl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c10-8-2-1-4-11-9(8)12-5-3-7(13)6-12;/h1-2,4,7,13H,3,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQDZHFCGPGLOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C=CC=N2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyridin-2-yl)pyrrolidin-3-ol hydrochloride typically involves the reaction of 3-chloropyridine with pyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods: For industrial-scale production, the synthesis may involve the use of more robust and scalable methods. One such method includes the reaction of 3-chloro-2-hydrazinopyridine with dimethyl butynedioate or diethyl butynedioate under alkaline conditions, followed by further reactions to yield the desired product . This method is advantageous due to its simplicity, cost-effectiveness, and suitability for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropyridin-2-yl)pyrrolidin-3-ol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-3-one derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.

Scientific Research Applications

Medicinal Chemistry

1-(3-Chloropyridin-2-yl)pyrrolidin-3-ol hydrochloride has been identified as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to interact effectively with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds bearing pyridine and pyrrolidine moieties exhibit notable antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL .

Antitumor Properties

The compound has also been explored for its antitumor activity. In vitro studies on cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) have shown promising results, highlighting its potential as a lead compound in cancer therapy .

Synthetic Methodologies

The synthesis of this compound involves several steps that can be optimized for industrial applications. It serves as a chiral building block in the synthesis of other biologically active compounds.

Chiral Intermediates

This compound is recognized for its role in producing optically pure intermediates used in pharmaceuticals. For example, it has been utilized in synthesizing chiral intermediates for calcium antagonists and carbapenem antibiotics, which are essential in treating various medical conditions .

Case Study 1: Synthesis of Calcium Antagonists

In a notable study, this compound was employed to synthesize Barnidipine, a calcium antagonist used in hypertension treatment. The synthetic route involved the use of this compound to achieve high yields and purity, demonstrating its utility in pharmaceutical applications .

Case Study 2: Anticancer Drug Development

Another significant application was observed in the development of anticancer agents where derivatives of this compound were tested against various cancer cell lines. The results indicated that modifications to the pyrrolidine ring could enhance cytotoxicity and selectivity towards cancer cells, paving the way for new therapeutic options .

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-2-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique 3-chloropyridin-2-yl substituent distinguishes it from analogs. Below is a comparative analysis of key structural and physicochemical properties:

Physicochemical and Pharmacological Properties

- Solubility and Stability: The hydrochloride salt in all compounds improves aqueous solubility.

- Electron Effects : The chlorine atom in the pyridine ring (target compound) increases electron withdrawal, which may enhance binding to aromatic receptors compared to the electron-donating methyl group in (3R,5R)-5-methylpyrrolidin-3-ol HCl .

- Biological Activity : The trifluoromethyl group in 1-(3-trifluoromethylphenyl)pyrrolidin-3-ol enhances lipophilicity, favoring blood-brain barrier penetration, whereas the chloroethyl substituent in (3R)-1-(2-chloroethyl)pyrrolidin-3-ol HCl could confer alkylating activity, useful in anticancer agents .

Research Findings and Trends

Recent patents (e.g., ) highlight advancements in stereospecific synthesis of pyrrolidin-3-ol derivatives, emphasizing the industry’s shift toward enantiopure pharmaceuticals. The target compound’s chloropyridine group aligns with trends in developing kinase inhibitors, where halogenated aromatics improve target affinity .

Biological Activity

1-(3-Chloropyridin-2-yl)pyrrolidin-3-ol hydrochloride is a compound of significant interest due to its potential biological activities. This compound features a unique structural combination of a chloropyridine moiety and a pyrrolidine ring, which may contribute to its diverse biological effects. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting mechanisms of action, therapeutic potential, and comparisons with similar compounds.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H11ClN2O.HCl |

| Molecular Weight | 228.66 g/mol |

| CAS Number | 2034417 |

| Solubility | Soluble in water |

The mechanism of action for this compound involves interactions with specific molecular targets, primarily enzymes and receptors. The compound is believed to inhibit certain enzymes by binding to their active sites, which can lead to modulation of various biochemical pathways. This interaction suggests potential applications in drug development, particularly in targeting diseases where enzyme inhibition is beneficial.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Studies have shown that this compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for further investigation as an antimicrobial agent.

Antiproliferative Effects

In vitro studies have evaluated the antiproliferative activity of this compound against several cancer cell lines. For instance, research has demonstrated that it can significantly reduce cell viability in breast cancer and colon cancer cell lines, indicating its potential as an anticancer agent . The underlying mechanisms may involve apoptosis induction or cell cycle arrest, although further studies are needed to elucidate these pathways.

Case Studies

Several case studies highlight the efficacy of this compound in biological applications:

- Antimicrobial Activity : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) that suggests strong antibacterial properties.

- Cancer Cell Lines : In a comparative analysis against known chemotherapeutics, the compound showed comparable or enhanced antiproliferative effects on MCF-7 (breast cancer) and HT29 (colon cancer) cell lines, suggesting its potential as a lead compound for drug development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-3-hydroxypyridine | Lacks pyrrolidine ring | Moderate antimicrobial properties |

| 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol | Different substitution pattern | Limited antiproliferative effects |

The unique combination of the chloropyridine moiety and the pyrrolidine ring in this compound enhances its biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 1-(3-Chloropyridin-2-yl)pyrrolidin-3-ol hydrochloride?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

- Temperature : Maintain 60–80°C during cyclization to avoid side reactions (e.g., ring-opening) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Use Pd/C or Ni catalysts for selective halogenation at the pyridine ring .

- Yield Improvement : Stepwise purification (e.g., recrystallization from ethanol/water mixtures) can improve purity to >95% .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of this compound?

- Methodological Answer :

- NMR : H and C NMR can resolve stereochemical features, such as coupling constants () between protons on the pyrrolidine ring .

- X-ray Crystallography : Critical for unambiguous assignment of absolute configuration, especially for chiral centers at the 3-position of pyrrolidine .

- Circular Dichroism (CD) : Validates enantiomeric purity by comparing experimental CD spectra with computational models .

Q. How is the compound’s initial biological activity assessed in receptor-binding studies?

- Methodological Answer :

- Radioligand Binding Assays : Use H-labeled analogs to quantify affinity for targets like GABA or nicotinic acetylcholine receptors .

- Dose-Response Curves : Establish EC values using HEK293 cells expressing recombinant receptors .

- Control Experiments : Compare with structurally related analogs (e.g., 3-chloropyridine derivatives) to isolate structure-activity relationships .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3R vs. 3S configurations) impact the compound’s pharmacological profile?

- Methodological Answer :

- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to isolate enantiomers .

- Biological Testing : Compare IC values for each enantiomer in functional assays (e.g., ion flux assays for channel-linked receptors) .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) can predict binding pose differences due to stereochemistry .

- Example Finding : The 3R enantiomer shows 10-fold higher affinity for α4β2 nicotinic receptors than the 3S form .

Q. What strategies resolve contradictions in reported metabolic stability data across studies?

- Methodological Answer :

- In Vitro Models : Standardize liver microsome assays (human vs. rodent) to control for species-specific CYP450 metabolism .

- Isotope Tracing : Use C-labeled compound to track metabolite formation via LC-MS/MS .

- Data Normalization : Account for experimental variables (e.g., incubation time, NADPH concentration) using reference compounds like verapamil .

Q. How can researchers design derivatives to improve blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Lipophilicity Optimization : Adjust logP values to 2–3 via substituent modifications (e.g., replacing hydroxyl with methyl groups) .

- P-gp Efflux Inhibition : Introduce trifluoromethyl groups to reduce P-glycoprotein binding, as seen in analogs like 1-(3-chloropyridin-2-yl)-2,2,2-trifluoropyrrolidine .

- In Silico Prediction : Use tools like SwissADME to prioritize derivatives with favorable BBB permeability scores .

Key Considerations for Researchers

- Contradictory Data : Discrepancies in metabolic stability may arise from differences in assay protocols; cross-validate using standardized methods .

- Advanced Purification : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are essential for isolating enantiomers with >99% ee .

- Toxicity Screening : Prioritize derivatives with low hERG channel affinity (IC > 10 µM) to minimize cardiac risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.